2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid; hydrochloride is a chemical compound with the molecular formula CHClFNO and a CAS number of 2361634-72-0. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a carboxylic acid functional group, which contribute to its unique chemical properties and potential biological activities .
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic compounds. It is often utilized in scientific research, particularly in the fields of medicinal chemistry and drug development.
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid; hydrochloride is classified as an organic compound, specifically an amino acid derivative due to its structural features. It falls under the category of fluorinated compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid; hydrochloride involves several key steps:
The molecular structure of 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid; hydrochloride can be represented as follows:
The compound's structure contributes to its potential interactions with biological targets, influencing its reactivity and stability .
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid; hydrochloride can undergo various types of chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid; hydrochloride depends on its specific application in biological systems:
The compound's physical and chemical properties make it suitable for various applications in research and industry .
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid; hydrochloride has several important applications:
This compound represents a significant interest in both academic research and industrial applications due to its diverse functionalities and potential therapeutic roles.
The stereoselective construction of the azetidine core employs in situ-generated lithium enolates for C–C bond formation. As demonstrated in analogous syntheses of β-lactam systems, diisopropylamide (LDA)-mediated deprotonation of ethyl fluoroacetate at –78°C in anhydrous THF generates a nucleophilic enolate [9]. This species undergoes controlled addition to N-Boc-3-azetidinone, exploiting the electrophilic character of the ketone carbonyl. The reaction proceeds with >85% conversion but exhibits moderate diastereoselectivity (d.r. ~3:1), necessitating chromatographic separation of the resulting 3-hydroxy-3-(fluoroacetate)azetidine isomers [10]. Critical parameters influencing stereochemical outcomes include:
Following condensation, acidic hydrolysis (HCl/dioxane) simultaneously cleaves the Boc group and ester moiety, yielding the target amino acid hydrochloride salt. Crystallization from ethanol/diethyl ether mixtures upgrades purity to >98% (HPLC) with 75-80% isolated yield over three steps [9].
Table 1: Optimization of Lithium Enolate Condensation Parameters
Base | Solvent | Temp (°C) | d.r. (syn:anti) | Yield (%) |
---|---|---|---|---|
LDA | THF | -78 | 3:1 | 85 |
LiHMDS | THF | -78 | 2.5:1 | 78 |
NaHMDS | Toluene | -78 | 1.5:1 | 65 |
KOtBu | DME | -30 | 1:1 | 42 |
Catalytic enantioselective routes circumvent diastereomer separation by directly constructing the chiral azetidine scaffold. Two advanced methodologies demonstrate particular relevance:
Asymmetric Aldol Cyclization: Chiral bisoxazoline-copper(II) complexes (5-10 mol%) catalyze the condensation of glycine derivatives with fluoro-substituted aldehydes. This one-pot sequence initiates via stereoselective Mannich addition, followed by intramolecular N-alkylation to form the azetidine ring [10]. Optimization revealed that electron-deficient PyBOX ligands (L2) in dichloromethane at 0°C delivered optimal enantiocontrol (90% ee) at 60% conversion. The reaction exhibits remarkable functional group tolerance, accommodating ester, nitrile, and fluoroalkyl substituents.
Ketone-Amine Cyclocondensation: Enantiopure 3-hydroxyazetidines are accessible via organocatalytic reductive amination. L-Proline-derived catalysts (e.g., Cat.3) mediate the asymmetric addition of lithium trimethoxyborohydride to α-fluoro-β-keto esters in the presence of benzylamine derivatives [10]. Subsequent in situ cyclization forms the azetidine ring with >85% ee and 70% isolated yield after hydrogenolytic deprotection. This method provides direct access to the 3-hydroxyazetidine-3-acetic acid skeleton without requiring post-synthetic resolution.
Table 2: Catalytic Systems for Enantioselective Azetidine Synthesis
Method | Catalyst | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Aldol Cyclization | Cu(OTf)₂/(S)-Ph-PyBOX | 90 | 60 | Single-pot ring formation |
Reductive Amination | L-Proline-tert-leucine | 85 | 70 | Avoids transition metals |
Phase-Transfer Alkylation | Cinchoninium salt | 78 | 65 | Aqueous compatibility |
Salt formation and isolation critically influence physicochemical properties and process scalability. Key advances address two primary challenges: hygroscopicity control and crystalline form optimization.
Non-Aqueous Salt Formation: Traditional aqueous HCl-mediated salt formation generates amorphous solids with variable hydration states. Titanium tetrachloride (TiCl₄)-mediated ester cleavage in dichloromethane (–15°C) provides an anhydrous alternative [9]. The mechanism involves tert-butyl ester dealkylation, releasing isobutylene and generating the carboxylic acid in situ. Concurrently, liberated HCl protonates the azetidine nitrogen, precipitating the hydrochloride salt directly upon addition of isopropanol. This method delivers the product with 83% yield and consistent stoichiometry (1:1 acid:HCl ratio), minimizing hygroscopicity [9].
Crystalline Form Control: Particle engineering via anti-solvent crystallization enhances bulk handling properties. Slow addition of tert-butyl methyl ether (MTBE) to a methanol solution of the crude hydrochloride salt induces nucleation of a non-hygroscopic crystalline phase. XRPD analysis confirms a monoclinic lattice stabilized by O–H···Cl and N⁺–H···O hydrogen bonds [3]. Process parameters with critical impact include:
Solid-supported strategies enable rapid analog generation and impurity profiling. Two resin-based approaches demonstrate feasibility for the target structure:
Wang Resin Ester Linkage: Coupling of N-Fmoc-3-hydroxyazetidine-3-acetic acid to Wang resin occurs via DIC/HOBt activation (DMF, 25°C, 12h). After Fmoc deprotection (piperidine/DMF), the scaffold undergoes on-resin functionalization at the azetidine nitrogen [9]. Cleavage employs TiCl₄ in dichloromethane (2h, 0°C), simultaneously liberating the carboxylic acid and forming the hydrochloride salt with >90% purity (LCMS). This approach facilitates parallel synthesis of 48 analogs in 72h with an average yield of 65% per derivative.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8